N-[2-(1-piperazinyl)ethyl]ethylenediamine
Overview
Description
“N-[2-(1-piperazinyl)ethyl]ethylenediamine” is a chemical compound with the molecular formula C8H20N4 . It is also known by other names such as “N- [2- (1-piperazinyl)ethyl]ethylenediamine”, “N- (2- (1-Piperazinyl)ethyl)ethylenediamine”, and “N’- (2-piperazin-1-ylethyl)ethane-1,2-diamine” among others .
Molecular Structure Analysis
The molecular structure of “N-[2-(1-piperazinyl)ethyl]ethylenediamine” can be represented by the InChI string:InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2
. The Canonical SMILES representation is C1CN (CCN1)CCNCCN
. Chemical Reactions Analysis
“N1- [2- (1-Piperazinyl)ethyl]-1,2-ethanediamine” is known to be an impurity of Diethylenetriamine, a compound used in biological studies for polyamines inhibition to carbonic anhydrases by anchoring to the zinc-coordinated water molecule .Physical And Chemical Properties Analysis
“N-[2-(1-piperazinyl)ethyl]ethylenediamine” has a molecular weight of 172.27 g/mol . It has a density of 0.975g/cm3 . The boiling point is 292.5°C at 760 mmHg . The compound has a flash point of 130.7°C . It has a vapour pressure of 0.00183mmHg at 25°C .Scientific Research Applications
Synthesis of Piperazine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .
Investigation of Heat Capacity
- Scientific Field : Physical Chemistry
- Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” has been used in the investigation of the heat capacity of ethyleneamines .
- Methods of Application : The heat capacity was investigated using differential scanning calorimetry .
- Results or Outcomes : The specific results or outcomes of this investigation were not provided in the source .
Synthesis of 2-Substituted Chiral Piperazines
- Scientific Field : Organic Chemistry
- Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” is used in the synthesis of 2-substituted chiral piperazines .
- Methods of Application : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
- Results or Outcomes : The synthesis of 2-substituted chiral piperazines was successfully achieved .
Impurity in Diethylenetriamine
- Scientific Field : Biochemistry
- Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” is an impurity of Diethylenetriamine , a compound used in biological studies for polyamines inhibition to carbonic anhydrases by anchoring to the zinc-coordinated water molecule .
- Methods of Application : The methods of application were not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
Safety And Hazards
“N-[2-(1-piperazinyl)ethyl]ethylenediamine” is considered hazardous. It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled .
properties
IUPAC Name |
N'-(2-piperazin-1-ylethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIWIXJUBVWKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178772 | |
Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-piperazinyl)ethyl]ethylenediamine | |
CAS RN |
24028-46-4 | |
Record name | N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24028-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(1-piperazinyl)ethyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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